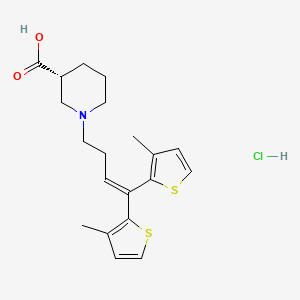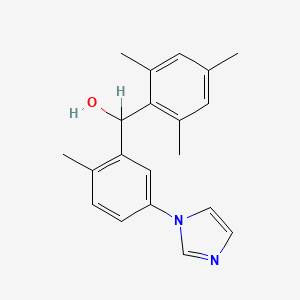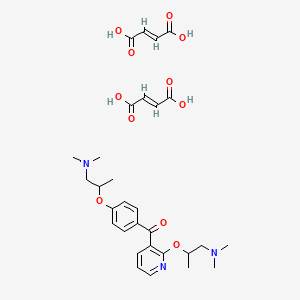![molecular formula C19H17BrClFN6O2 B1682411 N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride CAS No. 257938-36-6](/img/structure/B1682411.png)
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZD4190 hydrochloride is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) signaling. It is a substituted 4-anilinoquinazoline compound that has shown broad-spectrum antitumor efficacy. This compound is particularly effective in inhibiting the activity of KDR and Flt-1 receptor tyrosine kinases, which are crucial for the proliferation of endothelial cells stimulated by vascular endothelial growth factor .
Preparation Methods
Industrial Production Methods: The industrial production of ZD4190 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: ZD4190 hydrochloride primarily undergoes substitution reactions due to its anilinoquinazoline structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of ZD4190 hydrochloride include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. These reagents help in dissolving the compound and facilitating the reactions .
Major Products Formed: The major products formed from the reactions of ZD4190 hydrochloride depend on the specific conditions and reagents used.
Scientific Research Applications
ZD4190 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the inhibition of VEGFR signaling and its effects on tumor growth and angiogenesis. In medicine, ZD4190 hydrochloride is investigated for its potential use in cancer therapy, especially in targeting solid tumors .
Mechanism of Action
ZD4190 hydrochloride exerts its effects by inhibiting the activity of VEGFR tyrosine kinases, specifically KDR and Flt-1. This inhibition prevents the proliferation of endothelial cells stimulated by vascular endothelial growth factor, thereby reducing angiogenesis and tumor growth. The compound’s mechanism of action involves blocking the signal transduction pathways mediated by these receptors .
Comparison with Similar Compounds
ZD4190 hydrochloride is part of a series of VEGFR inhibitors that include other substituted 4-anilinoquinazolines. Similar compounds include ZD6474 and ZD6476, which also inhibit VEGFR signaling but may have different efficacy and specificity profiles. ZD4190 hydrochloride is unique in its broad-spectrum antitumor efficacy and its ability to inhibit both KDR and Flt-1 receptor tyrosine kinases .
Properties
CAS No. |
257938-36-6 |
|---|---|
Molecular Formula |
C19H17BrClFN6O2 |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C19H16BrFN6O2.ClH/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21;/h2-5,8-11H,6-7H2,1H3,(H,22,23,25);1H |
InChI Key |
IOFHDGSCWJNVRZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4.Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZD-4190; ZD4190; ZD 4190; ZD-4190 HCl; ZD-4190 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)

![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682346.png)

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)

